

## Pik-75 chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | Pik-75   |           |
| Cat. No.:            | B1354059 | Get Quote |

## **An In-depth Technical Guide to Pik-75**

Introduction: **Pik-75** is a potent and selective inhibitor of the p110α isoform of phosphoinositide 3-kinase (PI3K), a family of lipid kinases crucial in regulating cellular processes such as growth, proliferation, survival, and motility.[1][2][3] Due to the frequent mutation and overactivation of the PI3K/AKT/mTOR pathway in human cancers, inhibitors targeting this pathway, particularly selective inhibitors like **Pik-75**, are of significant interest to researchers and drug development professionals.[1][3][4][5] This guide provides a comprehensive overview of the chemical structure, properties, biological activity, and experimental methodologies associated with **Pik-75**.

### **Chemical Structure and Properties**

**Pik-75** is an imidazopyridine compound.[1] It is commercially available as both a free base and a hydrochloride salt.[6][7] The hydrochloride form is often used in experimental settings due to its solubility properties.[6][8]

Table 1: Chemical and Physical Properties of Pik-75



| Property          | Value                                                                                                                                                             | Reference     |
|-------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------|---------------|
| IUPAC Name        | N'-[(E)-(6-bromoimidazo[1,2-<br>a]pyridin-3-yl)methylidene]-<br>N,2-dimethyl-5-<br>nitrobenzenesulfonohydrazide                                                   | [6]           |
| Molecular Formula | C <sub>16</sub> H <sub>14</sub> BrN <sub>5</sub> O <sub>4</sub> S (Free Base)<br>C <sub>16</sub> H <sub>14</sub> BrN <sub>5</sub> O <sub>4</sub> S.HCl (HCl Salt) | [1][7][9][10] |
| Molecular Weight  | 452.28 g/mol (Free Base)<br>488.74 g/mol (HCl Salt)                                                                                                               | [6][8][9][10] |
| CAS Number        | 372196-67-3 (Free Base)<br>372196-77-5 (HCl Salt)                                                                                                                 | [1][7]        |
| Appearance        | Solid                                                                                                                                                             | [2]           |
| Melting Point     | >156°C (decomposes) (HCl<br>Salt)                                                                                                                                 |               |
| Solubility        | Soluble in DMSO to 5 mM                                                                                                                                           |               |
| SMILES            | Cc1ccc(cc1S(=O)<br>(=O)N(C)/N=C/c2cnc3ccc(cn2<br>3)Br)INVALID-LINK[O-]                                                                                            | [10]          |
| InChI Key         | QTHCAAFKVUWAFI-<br>DJKKODMXSA-N                                                                                                                                   | [10]          |

### **Biological Activity and Mechanism of Action**

**Pik-75** is a highly selective inhibitor of the class IA PI3K catalytic subunit p110α.[1][2][8][11] Its mechanism of action is non-competitive with respect to ATP, but competitive with the lipid substrate, phosphatidylinositol (PI).[8] In addition to its potent activity against p110α, **Pik-75** also demonstrates significant inhibitory effects against DNA-dependent protein kinase (DNA-PK) and, to a lesser extent, other PI3K isoforms and related kinases.[6][8][12] Recent studies have also identified it as a dual inhibitor of PI3K and cyclin-dependent kinase 9 (CDK9), which contributes to its pro-apoptotic effects by downregulating the anti-apoptotic protein MCL-1.[13] [14]



The inhibition of p110α by **Pik-75** prevents the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[1][11] The reduction in PIP3 levels subsequently blocks the recruitment and activation of downstream effectors, most notably the serine/threonine kinase Akt (also known as Protein Kinase B).[1][11] This blockade of the PI3K/Akt signaling cascade leads to the inhibition of cell proliferation, survival, and the induction of apoptosis in various cancer cell lines.[13][15]

Table 2: Inhibitory Profile of Pik-75 Against Various Kinases

| Target Kinase  | IC <sub>50</sub> (nM) | Ki (nM)                      | Notes                                               | Reference      |
|----------------|-----------------------|------------------------------|-----------------------------------------------------|----------------|
| p110α (PIK3CA) | 5.8                   | 2.3 (vs. PI) 36<br>(vs. ATP) | Highly selective over other PI3K isoforms.          | [8]            |
| p110β (PIK3CB) | 1300                  | -                            | Over 200-fold<br>less potent than<br>against p110α. | [1][8][12]     |
| p110y (PIK3CG) | 76                    | -                            | [1][6][8][12]                                       | _              |
| p110δ (PIK3CD) | 510                   | -                            | [8][12]                                             |                |
| DNA-PK         | 2                     | -                            | Potent inhibition.                                  | [6][8][12][16] |
| mTORC1         | ~1000                 | -                            | [12]                                                | _              |
| mTORC2         | ~10000                | -                            | [12]                                                |                |
| CDK9           | -                     | -                            | Identified as a key target for inducing apoptosis.  | [13][14]       |
| ATM            | 2300                  | -                            | [12]                                                |                |
| ATR            | 21000                 | -                            | [12]                                                | _              |

## **Signaling Pathway Analysis**



### Foundational & Exploratory

Check Availability & Pricing

**Pik-75** primarily exerts its effects by inhibiting the PI3K/AKT/mTOR signaling pathway, which is a central regulator of cell metabolism, growth, and survival.[4][17][18] Activation of this pathway typically begins with a growth factor binding to a receptor tyrosine kinase (RTK), leading to the recruitment and activation of PI3K.[17] Activated PI3K then phosphorylates PIP2 to generate the second messenger PIP3.[11] PIP3 recruits PDK1 and Akt to the cell membrane, resulting in Akt phosphorylation and activation.[17] Activated Akt then phosphorylates a multitude of downstream targets, including the mTOR complex 1 (mTORC1), to promote protein synthesis, cell growth, and to inhibit apoptosis.[1][4][17]





Click to download full resolution via product page

Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of Pik-75.

# **Experimental Protocols**

### Foundational & Exploratory





The following sections detail common experimental methodologies used to characterize the activity of **Pik-75**.

This assay is used to determine the inhibitory potency (IC<sub>50</sub>) of **Pik-75** against specific kinase targets in a cell-free system.

#### Methodology:

- Reaction Buffer Preparation: Prepare a buffer solution, typically containing 20 mM HEPES (pH 7.5) and 5 mM MgCl<sub>2</sub>.[8]
- Reaction Mixture: In a total volume of 50  $\mu$ L, combine the kinase (e.g., purified p110 $\alpha$ ), the lipid substrate (180  $\mu$ M phosphatidylinositol), and varying concentrations of **Pik-75** (dissolved in DMSO).[8]
- Initiation: Start the kinase reaction by adding 100  $\mu$ M ATP containing a radioactive tracer, such as [y-32P]ATP (2.5  $\mu$ Ci).[8]
- Incubation: Incubate the reaction mixture at room temperature for 30 minutes.[8]
- Termination: Stop the reaction by adding 50 μL of 1 M HCl.[8]
- Extraction: Extract the phosphorylated lipid products using 100  $\mu$ L of a chloroform/methanol (1:1 v/v) solution.[8]
- Quantification: Separate the phases and measure the radioactivity in the organic phase using liquid scintillation counting.[8]
- Analysis: Calculate the percentage of kinase inhibition at each Pik-75 concentration and determine the IC<sub>50</sub> value by non-linear regression.





Click to download full resolution via product page

Caption: A generalized workflow for an in vitro kinase inhibition assay.



This assay measures the effect of Pik-75 on the proliferation and viability of cancer cell lines.

#### Methodology:

- Cell Seeding: Plate cells (e.g., human MV4-11 or MIA PaCa-2 cells) in 96-well plates and allow them to adhere overnight.[8]
- Compound Treatment: Treat the cells with a range of concentrations of **Pik-75** for a specified duration (e.g., 48 or 72 hours).[8][12]
- MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
- Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
- Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.[8]
- Analysis: Normalize the absorbance values to untreated control cells to determine the percentage of cell viability and calculate the IC<sub>50</sub> value.

This technique is used to confirm that **Pik-75** inhibits the PI3K pathway within cells by measuring the phosphorylation status of its key downstream effector, Akt.

#### Methodology:

- Cell Treatment: Culture cells (e.g., feline esophageal epithelial cells or human cancer cell lines) and treat them with **Pik-75** at various concentrations for a defined period. A stimulant, such as insulin or H<sub>2</sub>O<sub>2</sub>, may be used to activate the PI3K pathway.[19]
- Cell Lysis: Harvest the cells and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
- Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).



- SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
- Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
- · Immunoblotting:
  - Block the membrane to prevent non-specific antibody binding.
  - Incubate the membrane with a primary antibody specific for phosphorylated Akt (e.g., antip-Akt Ser473 or Thr308).
  - Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
  - Incubate with a primary antibody for total Akt as a loading control.
- Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
- Analysis: Quantify the band intensities to determine the ratio of phosphorylated Akt to total
  Akt, demonstrating a dose-dependent decrease with Pik-75 treatment.[19]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. caymanchem.com [caymanchem.com]
- 2. apexbt.com [apexbt.com]
- 3. PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway?
  PMC [pmc.ncbi.nlm.nih.gov]
- 4. PI3K/AKT/mTOR pathway Wikipedia [en.wikipedia.org]



- 5. onclive.com [onclive.com]
- 6. bocsci.com [bocsci.com]
- 7. PIK-75 free base Datasheet DC Chemicals [dcchemicals.com]
- 8. selleckchem.com [selleckchem.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. GSRS [precision.fda.gov]
- 11. cancer-research-network.com [cancer-research-network.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. PIK-75 overcomes venetoclax resistance via blocking PI3K-AKT signaling and MCL-1 expression in mantle cell lymphoma PMC [pmc.ncbi.nlm.nih.gov]
- 14. PIK-75 overcomes venetoclax resistance via blocking PI3K-AKT signaling and MCL-1 expression in mantle cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ashpublications.org [ashpublications.org]
- 16. raybiotech.com [raybiotech.com]
- 17. PI3K/AKT1/MTOR My Cancer Genome [mycancergenome.org]
- 18. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 19. The Inhibitory Effect of PIK-75 on Inflammatory Mediator Response Induced by Hydrogen Peroxide in Feline Esophageal Epithelial Cells PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Pik-75 chemical structure and properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1354059#pik-75-chemical-structure-and-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com